3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI)
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Overview
Description
3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) is an organic compound with the molecular formula C9H14N2 It is a tertiary amine, characterized by the presence of a pyridine ring substituted at the 3-position with an ethyl group bearing two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) can be synthesized through several methods. One common approach involves the alkylation of 3-pyridylmethanamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-pyridylmethanamine
Reagents: Dimethyl sulfate or methyl iodide
Conditions: Basic conditions, often using sodium hydroxide or potassium carbonate as the base
Procedure: The 3-pyridylmethanamine is dissolved in a suitable solvent, such as ethanol or acetonitrile. The base is added, followed by the slow addition of the alkylating agent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, such as extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) N-oxide
Reduction: N,N-dimethyl-1-piperidin-3-ylethanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as a ligand for certain receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) can be compared with other similar compounds, such as:
N,N-dimethyl-1-pyridin-2-ylethanamine: Similar structure but with the ethyl group at the 2-position of the pyridine ring.
N,N-dimethyl-1-piperidin-3-ylethanamine: The pyridine ring is reduced to a piperidine ring.
N,N-dimethyl-1-pyridin-4-ylethanamine: The ethyl group is at the 4-position of the pyridine ring.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the position of the substituents on the pyridine ring or the presence of a piperidine ring.
Properties
IUPAC Name |
N,N-dimethyl-1-pyridin-3-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(11(2)3)9-5-4-6-10-7-9/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDVRBYHBSTAOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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